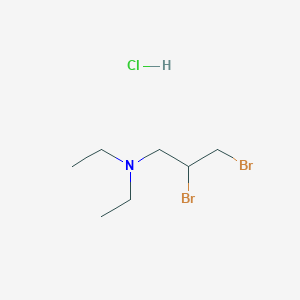
1-Diethylamino-2,3-dibromopropane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diethylamino-2,3-dibromopropane hydrochloride, commonly known as DEAB, is a chemical compound that belongs to the class of quaternary ammonium salts. It is a colorless to pale yellow crystalline powder that is soluble in water and ethanol. DEAB is widely used in scientific research as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of aldehydes, including retinaldehyde, acetaldehyde, and 4-hydroxynonenal.
Wirkmechanismus
DEAB inhibits 1-Diethylamino-2,3-dibromopropane hydrochloride activity by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding carboxylic acids. This results in the accumulation of toxic aldehydes, which can cause cellular damage and apoptosis.
Biochemische Und Physiologische Effekte
DEAB has been shown to affect various biochemical and physiological processes in cells. 1-Diethylamino-2,3-dibromopropane hydrochloride inhibition by DEAB has been shown to increase the levels of reactive oxygen species (ROS) and induce oxidative stress in cells. This can lead to DNA damage, protein oxidation, and lipid peroxidation. DEAB has also been shown to affect the metabolism of retinoids, which are essential for vision, embryonic development, and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
DEAB is a potent and selective inhibitor of 1-Diethylamino-2,3-dibromopropane hydrochloride activity and has been widely used in scientific research to study the role of 1-Diethylamino-2,3-dibromopropane hydrochloride in various biological processes. However, DEAB has some limitations as a research tool. It can be toxic to cells at high concentrations and can affect other enzymes that are structurally similar to 1-Diethylamino-2,3-dibromopropane hydrochloride. Therefore, caution should be taken when interpreting the results obtained using DEAB as an 1-Diethylamino-2,3-dibromopropane hydrochloride inhibitor.
Zukünftige Richtungen
DEAB has potential applications in various fields of research, including stem cell biology, cancer research, and neurobiology. Future studies could focus on developing more potent and selective 1-Diethylamino-2,3-dibromopropane hydrochloride inhibitors that can be used as therapeutic agents for various diseases. Additionally, the role of 1-Diethylamino-2,3-dibromopropane hydrochloride in various physiological and pathological processes could be further investigated using DEAB and other 1-Diethylamino-2,3-dibromopropane hydrochloride inhibitors.
Synthesemethoden
DEAB can be synthesized by reacting 1,3-dibromopropane with diethylamine in the presence of hydrochloric acid. The reaction yields DEAB as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
DEAB is a potent inhibitor of 1-Diethylamino-2,3-dibromopropane hydrochloride activity and has been widely used in scientific research to study the role of 1-Diethylamino-2,3-dibromopropane hydrochloride in various biological processes. 1-Diethylamino-2,3-dibromopropane hydrochloride inhibition by DEAB has been shown to affect cell proliferation, differentiation, and apoptosis in various cell types, including stem cells, cancer cells, and neuronal cells.
Eigenschaften
CAS-Nummer |
102612-80-6 |
|---|---|
Produktname |
1-Diethylamino-2,3-dibromopropane hydrochloride |
Molekularformel |
C7H16Br2ClN |
Molekulargewicht |
309.47 g/mol |
IUPAC-Name |
2,3-dibromo-N,N-diethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15Br2N.ClH/c1-3-10(4-2)6-7(9)5-8;/h7H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
QCAKBXASEJINHB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CBr)Br.Cl |
Kanonische SMILES |
CCN(CC)CC(CBr)Br.Cl |
Synonyme |
1-Diethylamino-2,3-dibromopropane hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





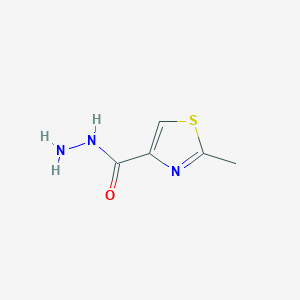
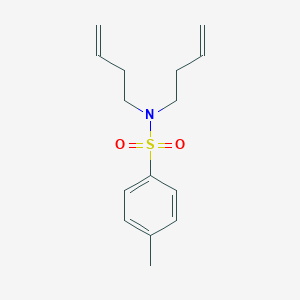


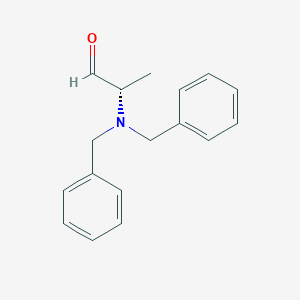

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)


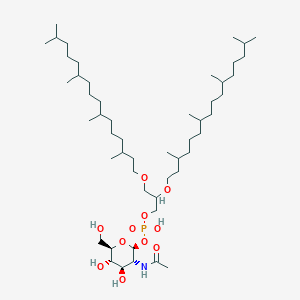
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)